molecular formula C11H15N3 B13890009 1-phenyl-N-piperazin-1-ylmethanimine

1-phenyl-N-piperazin-1-ylmethanimine

Cat. No.: B13890009
M. Wt: 189.26 g/mol
InChI Key: VNGYECUMQJJJGT-UHFFFAOYSA-N
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Description

(E)-1-phenyl-N-piperazin-1-ylmethanimine is an organic compound characterized by the presence of a phenyl group attached to a piperazine ring through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-phenyl-N-piperazin-1-ylmethanimine typically involves the reaction of phenylhydrazine with piperazine in the presence of a suitable aldehyde or ketone. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of (E)-1-phenyl-N-piperazin-1-ylmethanimine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as distillation and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-phenyl-N-piperazin-1-ylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenyl group or the piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpiperazine oxides, while reduction can produce phenylpiperazine amines.

Scientific Research Applications

(E)-1-phenyl-N-piperazin-1-ylmethanimine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-phenyl-N-piperazin-1-ylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-phenylpiperazine: Similar in structure but lacks the methanimine linkage.

    N-phenylpiperazine: Another related compound with different substitution patterns on the piperazine ring.

Uniqueness

(E)-1-phenyl-N-piperazin-1-ylmethanimine is unique due to its specific (E)-isomer configuration and the presence of both a phenyl group and a piperazine ring linked by a methanimine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

1-phenyl-N-piperazin-1-ylmethanimine

InChI

InChI=1S/C11H15N3/c1-2-4-11(5-3-1)10-13-14-8-6-12-7-9-14/h1-5,10,12H,6-9H2

InChI Key

VNGYECUMQJJJGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)N=CC2=CC=CC=C2

Origin of Product

United States

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